![molecular formula C8H8F2N2OS B13914508 3-Difluoromethoxyphenylthiourea](/img/structure/B13914508.png)
3-Difluoromethoxyphenylthiourea
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Overview
Description
3-Difluoromethoxyphenylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a difluoromethoxy group and a thiourea moiety, making it a unique and valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Difluoromethoxyphenylthiourea typically involves the reaction of 3-difluoromethoxyaniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxyphenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-Difluoromethoxyphenylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, anticancer, and anti-inflammatory properties, making it valuable for drug development and biological studies.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Difluoromethoxyphenylthiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with electrophilic sites on target molecules, enhancing its reactivity and biological activity. In biological systems, it can inhibit enzymes and interfere with cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Known for its strong inhibitory effect on Gram-positive pathogens and anticancer activity.
1-Isobutyl-3-cyclohexylthiourea: Exhibits enzyme inhibition and mercury sensing properties.
Uniqueness
3-Difluoromethoxyphenylthiourea is unique due to its difluoromethoxy substitution, which enhances its chemical stability and biological activity compared to other thiourea derivatives. This substitution also influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F2N2OS |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
[3-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8F2N2OS/c9-7(10)13-6-3-1-2-5(4-6)12-8(11)14/h1-4,7H,(H3,11,12,14) |
InChI Key |
KKBVWZKSFQMUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=S)N |
Origin of Product |
United States |
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